![molecular formula C14H21NO B1394714 3-{[4-(Tert-butyl)benzyl]oxy}azetidine CAS No. 1121625-13-5](/img/structure/B1394714.png)
3-{[4-(Tert-butyl)benzyl]oxy}azetidine
Descripción general
Descripción
“3-{[4-(Tert-butyl)benzyl]oxy}azetidine” is a chemical compound with the molecular formula C14H21NO . It contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Tert-butyl)benzyl]oxy}azetidine” includes a four-membered azetidine ring and a six-membered aromatic ring . It also contains an ether and a secondary amine . The molecule has a total of 38 bonds, including 6 multiple bonds and 4 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Azetidines, including derivatives like "3-{[4-(Tert-butyl)benzyl]oxy}azetidine", are integral in synthesizing various heterocyclic compounds due to their strained four-membered ring structure. For instance, silylmethyl-substituted aziridines and azetidines have been utilized in formal [3 + 2] and [4 + 2] cycloaddition reactions to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions are facilitated by the efficient rearrangement of azetidine to the pyrrolidine skeleton, highlighting the versatility of azetidine derivatives in organic synthesis (Yadav & Sriramurthy, 2005).
Modular Synthesis
Azetidine derivatives serve as building blocks in the modular synthesis of complex molecules. A novel method exploiting the high ring strain associated with azabicyclo[1.1.0]butane has been presented for the modular construction of azetidines. This approach leverages the generation of azabicyclo[1.1.0]butyl lithium, trapped with a boronic ester, to produce intermediate boronate complexes. These complexes undergo 1,2-migration with the cleavage of the central C-N bond to relieve ring strain, showcasing the strategic use of azetidine derivatives in constructing medicinally relevant motifs (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Medicinal Chemistry Applications
While direct applications of "3-{[4-(Tert-butyl)benzyl]oxy}azetidine" in medicinal chemistry were not highlighted, azetidine derivatives are pivotal in drug discovery and development. For instance, the synthesis of new quinolone antibiotics has utilized azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, demonstrating the role of azetidine scaffolds in antibiotic development. Some synthesized compounds showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of azetidine derivatives in addressing antibiotic resistance (Ikee et al., 2008).
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)10-16-13-8-15-9-13/h4-7,13,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBOOPOQUVWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Tert-butyl)benzyl]oxy}azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



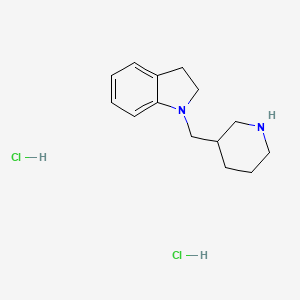
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
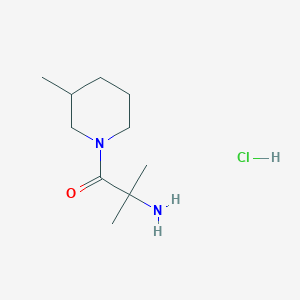
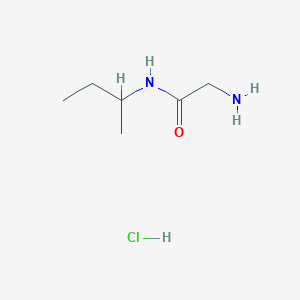
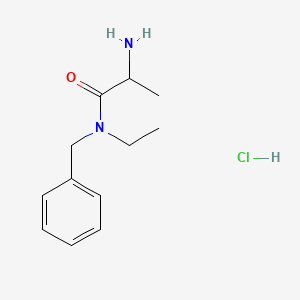
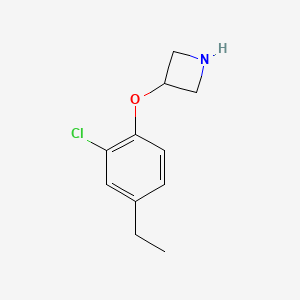
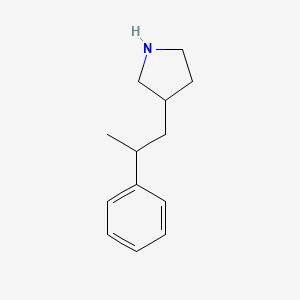
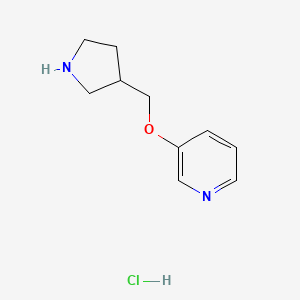
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
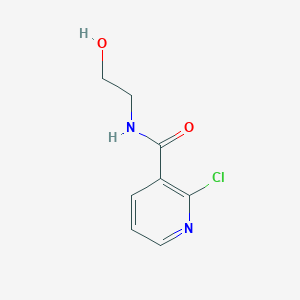
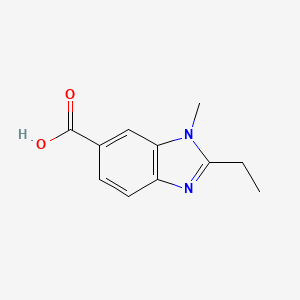
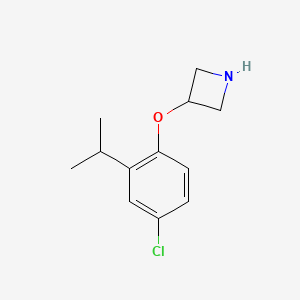
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)